Polyoxin d
Overview
Description
Polyoxin D is a peptidyl nucleoside antibiotic that was first isolated from the culture broth of Streptomyces cacaoi. It is known for its potent inhibitory activity against chitin synthetases in fungi and insects. This compound is widely used in agriculture to control fungal diseases in crops, particularly rice sheath blight caused by Rhizoctonia solani .
Mechanism of Action
Target of Action
Polyoxin D primarily targets the chitin synthetase in fungi . Chitin synthetase is an enzyme that plays a crucial role in the synthesis of chitin, a key component of the fungal cell wall . By inhibiting this enzyme, this compound disrupts the formation of the fungal cell wall .
Mode of Action
This compound interacts with its target, chitin synthetase, by acting as a competitive inhibitor . It mimics the structure of uridine diphosphate N-acetylglucosamine (UDP-N-acetylglucosamine), a substrate of chitin synthetase . By binding to the active site of the enzyme, this compound prevents the incorporation of glucosamine into the growing chitin chain, thereby inhibiting chitin synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chitin biosynthesis pathway . By inhibiting chitin synthetase, this compound disrupts the synthesis of chitin, leading to a deficiency in the fungal cell wall . This results in the accumulation of UDP-N-acetylglucosamine, a precursor of chitin biosynthesis .
Result of Action
The inhibition of chitin synthesis by this compound leads to the formation of osmotically sensitive, protoplast-like structures in fungi . This is due to the disruption of the cell wall, which results in the loss of the fungus’s ability to maintain its shape and resist osmotic pressure . This ultimately leads to the death of the fungus .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been reported that this compound biodegrades within 2-3 days of application . Therefore, the timing and frequency of this compound application may need to be adjusted based on environmental conditions to ensure its optimal antifungal activity.
Biochemical Analysis
Biochemical Properties
Polyoxin D plays a crucial role in biochemical reactions by acting as a competitive inhibitor of chitin synthetase, an enzyme responsible for synthesizing chitin in fungal cell walls. The compound interacts with UDP-N-acetylglucosamine, a substrate for chitin synthesis, by mimicking its structure. This interaction prevents the incorporation of N-acetylglucosamine into chitin, thereby inhibiting cell wall formation . This compound also interacts with other biomolecules such as glucosamine and glucose, although these interactions are less pronounced .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In fungal cells, it induces characteristic swelling of the mycelia and inhibits the incorporation of glucosamine into the cell wall chitin . This inhibition disrupts cell wall integrity, leading to cell lysis and death. This compound also affects septum formation in yeast cells, resulting in abnormal cell division and the formation of refringent cell pairs . Additionally, this compound influences cell signaling pathways and gene expression by accumulating UDP-N-acetylglucosamine, which is a precursor for chitin biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive inhibition of chitin synthetase. This compound binds to the active site of chitin synthetase, preventing the enzyme from catalyzing the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to the growing chitin chain . This inhibition is specific to chitin synthetase and does not affect other enzymes involved in cell wall biosynthesis . The formation of osmotically sensitive, protoplast-like structures in fungi treated with this compound further supports its role in disrupting cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces swelling and lysis of fungal cells by inhibiting chitin synthesis . Over time, the accumulation of UDP-N-acetylglucosamine leads to further disruption of cellular processes . This compound is relatively stable under laboratory conditions, but its long-term effects on cellular function can vary depending on the concentration and duration of exposure . In some cases, fungal cells may develop resistance to this compound, necessitating the use of higher concentrations or combination therapies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, this compound can cause adverse effects such as reduced growth rates and increased mortality in treated animals . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve antifungal activity . Toxic effects at high doses include disruption of normal cellular processes and potential damage to non-target tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to chitin biosynthesis. It interacts with enzymes such as chitin synthetase and UDP-N-acetylglucosamine, inhibiting their activity and disrupting the synthesis of chitin . This compound also affects the metabolic flux of glucosamine and glucose, leading to changes in metabolite levels within the cell . The compound’s involvement in these pathways highlights its role as a potent inhibitor of fungal cell wall synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within the cell . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and cell wall, where it exerts its inhibitory effects on chitin synthesis . The distribution of this compound within tissues can vary depending on the concentration and duration of exposure .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell wall of fungal cells . The compound’s activity is closely associated with its localization, as it needs to be in proximity to chitin synthetase to exert its inhibitory effects . This compound may also undergo post-translational modifications that enhance its targeting to specific cellular compartments . These modifications can influence the compound’s activity and effectiveness in inhibiting chitin synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyoxin D is synthesized through a complex biosynthetic pathway involving multiple enzymatic reactions. The biosynthetic gene cluster responsible for the production of polyoxins has been cloned and sequenced from Streptomyces cacaoi. The synthesis involves the formation of a nucleoside moiety and a peptidyl moiety, which are connected via a peptide bond. The nucleoside moiety can be a 5-aminohexuronic acid with N-glycosidically bound bases such as uracil or thymine, while the peptidyl moiety includes carbamoylpolyoxamic acid or dehydroxyl-carbamoylpolyoxamic acid .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces cacaoi in large-scale bioreactors. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently purified using various chromatographic techniques. The final product is formulated into different commercial products, such as fungicides, for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Polyoxin D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the nucleoside or peptidyl moieties, leading to the formation of polyoxin analogs
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include various polyoxin analogs with modified nucleoside or peptidyl moieties.
Scientific Research Applications
Polyoxin D has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the structure-activity relationship of nucleoside antibiotics.
Biology: In biological research, this compound is used to study the inhibition of chitin synthetase and its effects on fungal cell wall biosynthesis.
Industry: In the agricultural industry, this compound is widely used as a fungicide to control fungal diseases in crops.
Comparison with Similar Compounds
Polyoxin D is part of a group of peptidyl nucleoside antibiotics known as polyoxins. Similar compounds include:
Polyoxin A: Another member of the polyoxin family with similar inhibitory activity against chitin synthetase.
Polyoxin B: Known for its application against fungal pathogens in fruits and vegetables.
Polyoxin K: Exhibits strong inhibitory activity against aflatoxin production by Aspergillus parasiticus.
Polyoxin L: Used to inhibit fumonisin production by Fusarium fujikuroi
This compound is unique in its specific application for controlling rice sheath blight and its potent inhibitory activity against chitin synthetase. Its structural modifications, such as the presence of thymine in the nucleoside moiety, contribute to its high bioactivity compared to other polyoxins .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O14/c18-5(7(24)4(23)2-35-16(19)33)12(28)20-6(15(31)32)10-8(25)9(26)13(36-10)22-1-3(14(29)30)11(27)21-17(22)34/h1,4-10,13,23-26H,2,18H2,(H2,19,33)(H,20,28)(H,29,30)(H,31,32)(H,21,27,34)/t4-,5-,6-,7+,8-,9+,10+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWJDMDPLEUBD-ITJAGOAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22976-86-9, 33401-46-6 (zinc salt) | |
Record name | Polyoxorim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22976-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polyoxorim [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30873865 | |
Record name | Polyoxin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22976-86-9 | |
Record name | Polyoxorim [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyoxin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POLYOXORIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2468O1N7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Polyoxin D exert its antifungal activity?
A1: this compound acts by specifically inhibiting chitin synthase, a key enzyme responsible for chitin biosynthesis in fungal cell walls. [, , , , ] This inhibition disrupts the formation of chitin, a crucial structural component of fungal cell walls, leading to weakened cell walls, abnormal fungal growth, and ultimately, cell death. [, , , ]
Q2: What are the visible effects of this compound on fungal cells?
A2: this compound treatment can induce characteristic swelling at the tips of growing mycelia and germ tubes, indicating a disruption in cell wall formation. [] Additionally, it can lead to the formation of osmotically sensitive, protoplast-like structures, further highlighting its impact on cell wall integrity. []
Q3: How does this compound's mode of action differ from other antifungal agents?
A3: Unlike some fungicides that target ergosterol biosynthesis, this compound specifically targets chitin synthesis, a pathway absent in mammals. [, , ] This targeted mechanism contributes to its lower toxicity to non-target organisms compared to broader-spectrum fungicides. [, , ]
Q4: Does this compound affect the synthesis of other fungal cell wall components?
A4: Studies have shown that while this compound primarily inhibits chitin synthesis, it does not significantly affect the incorporation of glucose, amino acids, or sodium acetate into the fungal cell wall. [, ] This suggests a degree of specificity toward chitin synthase.
Q5: What is the molecular formula and weight of this compound?
A5: While the provided papers do not explicitly state the molecular formula and weight of this compound, they highlight its structural similarity to other nucleoside-peptide antibiotics, particularly its relation to Polyoxin B. [, , , , ] Consult chemical databases for precise structural information.
Q6: Is spectroscopic data for this compound available?
A6: The provided research papers primarily focus on the biological activity and mode of action of this compound and do not provide detailed spectroscopic data. To obtain this information, refer to specialized chemical databases or publications dedicated to natural product characterization.
A6: The provided documents primarily focus on the biological aspects of this compound and its application as an antifungal agent. They do not contain information about material compatibility, catalytic properties, computational modeling, SAR studies, formulation and stability, or SHE regulations. These aspects are typically addressed in dedicated chemical and pharmacological studies.
Q7: How is this compound absorbed by fungi?
A7: While the exact uptake mechanism remains unclear, research suggests that this compound might utilize existing peptide transporters in fungi for cellular entry. [] This is supported by the observation that tripeptidyl polyoxin analogues, designed to be resistant to peptidase degradation, inhibited peptide uptake in Candida albicans. []
Q8: What is known about the in vivo efficacy of this compound?
A8: Field trials have demonstrated the efficacy of this compound in controlling various fungal diseases in plants, including brown patch and large patch in turfgrass, gummy stem blight in cucumbers, and powdery mildew in tomatoes. [, , , ] These studies highlight its potential as an effective fungicide.
Q9: Has resistance to this compound been observed in fungi?
A9: Yes, recent studies have identified Botrytis cinerea isolates from strawberry fields with reduced sensitivity to this compound. [] This highlights the importance of resistance management strategies, such as alternating with fungicides possessing different modes of action, to ensure the long-term effectiveness of this compound. [, ]
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